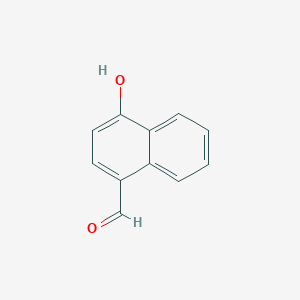

4-Hydroxy-1-naphthaldehyde

描述

4-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₂. It is a derivative of naphthalene, featuring both an aldehyde and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1-naphthoic acid with a reducing agent such as lithium aluminum hydride. Another method includes the oxidation of 4-hydroxy-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-hydroxy-1-naphthylmethanol. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxy-1-naphthoic acid.

Reduction: It can be reduced to 4-hydroxy-1-naphthylmethanol.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Oxidation: 4-Hydroxy-1-naphthoic acid.

Reduction: 4-Hydroxy-1-naphthylmethanol.

Substitution: Substituted naphthaldehydes depending on the electrophile used.

科学研究应用

Organic Synthesis

Chemical Reactions and Derivatives

4-Hydroxy-1-naphthaldehyde serves as a crucial intermediate in organic synthesis. It is utilized to produce various derivatives through reactions such as Mannich reactions, where it can react with amines and formaldehyde to form more complex structures. For instance, a study demonstrated the synthesis of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde via a Mannich reaction, showcasing its utility in creating biologically relevant compounds .

Dimerization and Tautomerism

Research indicates that this compound exhibits concentration-dependent deprotonation and dimerization in different solvents. The compound can exist in various tautomeric forms, which affects its reactivity and application potential. In chloroform and toluene, the hydroxyl form is predominant, while in methanol, the proton-transferred tautomer is favored . This behavior can be exploited in designing molecular switches for chemical sensors.

Material Science

Nanocomposite Development

Recent studies have explored the incorporation of this compound into nanocomposites for environmental applications. For example, a nanocomposite formed from iron oxide and chitosan linked with this compound was developed for the adsorption of dyes from aqueous solutions. This composite demonstrated effective removal capabilities for everzol black dye under varying conditions .

Antimicrobial and Antioxidant Properties

The compound has been investigated for its antimicrobial and antioxidant activities. Research involving organotellurium complexes incorporating this compound showed promising results against various microbial strains, indicating its potential use in developing new antimicrobial agents .

Biological Applications

Cytotoxicity Studies

Studies have assessed the cytotoxic effects of compounds derived from this compound on cancer cell lines. The results indicated that certain derivatives exhibit significant cytotoxicity, which could lead to the development of new anticancer therapies .

Biological Activity Insights

The biological activity of this compound derivatives has been linked to their ability to interact with biological macromolecules, suggesting potential applications in drug design and development.

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds (e.g., Mannich bases) |

| Material Science | Incorporated into nanocomposites for dye adsorption; exhibits dimerization properties |

| Biological Applications | Demonstrates antimicrobial and cytotoxic activities; potential for drug development |

Case Study 1: Synthesis of Mannich Bases

A study synthesized 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde through a Mannich reaction involving piperidine and formaldehyde. The resulting compound showed potential as a pharmaceutical intermediate due to its structural complexity and biological relevance .

Case Study 2: Nanocomposite Adsorption

In another study, a nanocomposite containing iron oxide modified with this compound was evaluated for its ability to remove dyes from wastewater. The results indicated high efficiency under optimized conditions, demonstrating the practical application of this compound in environmental remediation .

作用机制

The mechanism of action of 4-Hydroxy-1-naphthaldehyde involves its ability to undergo tautomerism and proton transfer reactions. This compound can exist in different tautomeric forms, which can interact with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can undergo nucleophilic addition reactions.

相似化合物的比较

- 4-Methoxy-1-naphthaldehyde

- 2-Hydroxy-1-naphthaldehyde

- 1-Hydroxy-2-naphthaldehyde

Uniqueness: 4-Hydroxy-1-naphthaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo tautomerism and proton transfer makes it a valuable compound in various scientific applications.

生物活性

4-Hydroxy-1-naphthaldehyde (4-HNA) is an organic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and is characterized by a naphthalene ring with a hydroxyl group and an aldehyde group. It exhibits tautomerism, which can influence its biological activity depending on the solvent environment. For instance, studies indicate that in methanol, the proton-transferred tautomer is favored, while in acetonitrile, the equilibrium leans towards the hydroxyl form .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 4-HNA. The compound has shown significant inhibition of lipid peroxidation, which is critical in protecting cellular membranes from oxidative damage. Research indicates that 4-HNA can effectively reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress .

Antimicrobial Activity

This compound displays moderate antimicrobial activity against various pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness in inhibiting growth at certain concentrations. For example, its metal complexes have demonstrated enhanced antimicrobial properties compared to the free compound .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4-HNA on different cancer cell lines. The compound exhibits cytotoxicity in the micromolar range, with specific derivatives showing even higher potency against human cancer cells. This suggests potential applications in cancer therapy, although further research is needed to elucidate its mechanisms and optimize its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Proton Transfer : The ability of 4-HNA to undergo proton transfer reactions enhances its reactivity and potential biological interactions.

- Metal Complexation : The formation of metal complexes with 4-HNA has been shown to improve its stability and biological activity. These complexes can exhibit enhanced antioxidant and antimicrobial properties compared to the uncomplexed form .

- Inhibition of Enzymatic Activity : Some studies suggest that 4-HNA and its derivatives may inhibit key enzymes involved in oxidative stress pathways, contributing to their protective effects against cellular damage .

Study on Antioxidant Properties

A study investigating the antioxidant capacity of 4-HNA revealed that it significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a concentration-dependent response, with higher concentrations leading to greater reductions in TBARS levels.

Evaluation of Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of 4-HNA against common bacterial strains. The study reported that while 4-HNA exhibited moderate activity alone, its metal complexes showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.

Summary Table of Biological Activities

属性

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 4-hydroxy-1-naphthaldehyde and how are they confirmed?

A1: this compound (4H1NA) is an organic compound with the molecular formula C11H8O2. Its structure consists of a naphthalene ring system with an aldehyde group (-CHO) at the 1st position and a hydroxyl group (-OH) at the 4th position. This structure has been confirmed through various spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. [] Researchers have successfully synthesized and characterized cyclotriphosphazenes containing the 4-oxy-1-naphthaldehyde group, further demonstrating the reactivity of the hydroxyl group in 4H1NA. []

Q2: Can this compound exist in different forms in solution?

A2: Yes, this compound exhibits tautomerism and can exist in different forms depending on the solvent and concentration. Studies have shown that in solvents like methanol and acetonitrile, 4H1NA undergoes concentration-dependent deprotonation. [] This indicates that the hydroxyl group can lose a proton, leading to the formation of a deprotonated form. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, revealing that the absorption spectra of 4H1NA are influenced by the presence of deprotonated species, dimers, and monomers in different solvent environments. []

Q3: How does the structure of this compound relate to its potential applications?

A3: The presence of both the aldehyde and hydroxyl groups makes 4H1NA a versatile building block in organic synthesis. It acts as a crucial precursor for various coordinating agents and fluorescent probes. [, ] For example, it serves as a functionalized fluorescent backbone in the development of chemosensors. [] The hydroxyl group also allows for further modifications, as demonstrated by the synthesis of naphthol analogs of tyrosine. [] These analogs have potential applications as fluorescent probes for studying peptide structure and dynamics in complex environments. []

Q4: What computational chemistry methods have been used to study this compound?

A4: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP/6-311++G (d, p) basis set to investigate various properties of 4H1NA. [] This method has been used to analyze its FTIR, NMR, and UV-Visible spectra, providing insights into its electronic structure and spectroscopic behavior. [] Additionally, DFT calculations have been utilized to investigate HOMO-LUMO interactions, donor-acceptor interactions, and non-linear optical properties of 4H1NA. [] This computational approach offers valuable information about the compound's reactivity, electronic transitions, and potential for applications in areas like nonlinear optics.

Q5: Has this compound shown potential in the development of new materials?

A5: Yes, research suggests that this compound holds promise for developing new materials, particularly in the field of nonlinear optics (NLO). DFT calculations have revealed that 4H1NA exhibits NLO properties superior to urea, a common NLO material. [] The compound's first-order hyperpolarizability, a key parameter for NLO applications, was found to be significant, indicating its potential as a component in NLO devices. [] These findings suggest that 4H1NA could be a valuable building block for developing new materials with enhanced NLO properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。